REACTION_CXSMILES
|
[FH:1].C(=O)=O.CC(C)=O.[CH3:9][O:10][C:11]1[C:12]([N+:19]([O-:21])=[O:20])=[CH:13][C:14]([CH3:18])=[C:15]([CH:17]=1)N.N([O-])=O.[Na+]>N1C=CC=CC=1>[F:1][C:15]1[CH:17]=[C:11]([O:10][CH3:9])[C:12]([N+:19]([O-:21])=[O:20])=[CH:13][C:14]=1[CH3:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
47.4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
9.11 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 min. at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for an additional 10 min. at −78° C
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred an additional 10 min. at −78° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
The resultant precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The solid product was recrystallized from methylcyclohexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |